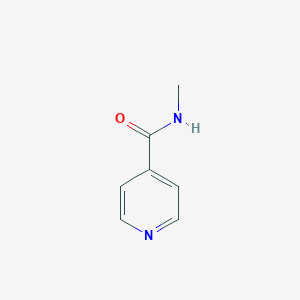

4-Pyridinecarboxamide, N-methyl-

Descripción general

Descripción

4-Pyridinecarboxamide, N-methyl-, also known as N-methylisonicotinamide, is a derivative of isonicotinamide. It is a pyridine-based compound with the molecular formula C7H8N2O. This compound is characterized by the presence of a carboxamide group attached to the fourth position of the pyridine ring, with an additional methyl group attached to the nitrogen atom of the carboxamide.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, N-methyl- can be achieved through several methods. One common approach involves the reaction of isonicotinic acid with methylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

On an industrial scale, the production of 4-Pyridinecarboxamide, N-methyl- may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

4-Pyridinecarboxamide, N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antitumor Activity

N-methyl-4-pyridinecarboxamide has been investigated for its potential antitumor properties. It serves as a synthetic intermediate in the production of various protein kinase inhibitors, including sorafenib, which is used in treating cancers such as hepatocellular carcinoma and renal cell carcinoma. Research indicates that derivatives of this compound can enhance the potency and selectivity of these inhibitors .

2. Neuroprotective Effects

Studies have shown that compounds related to N-methyl-4-pyridinecarboxamide exhibit neuroprotective effects. For instance, research into its analogs suggests potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Sorafenib Development

In a study published in the Biological & Pharmaceutical Bulletin, the synthesis of sorafenib involved intermediates derived from N-methyl-4-pyridinecarboxamide. The research highlighted the compound's role in enhancing the efficacy of multikinase inhibitors used for cancer treatment .

Case Study 2: Neuroprotection

A study conducted by researchers at a leading university explored the neuroprotective properties of N-methyl-4-pyridinecarboxamide derivatives. The findings indicated that these compounds could significantly reduce neuronal apoptosis in models of oxidative stress, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Table 1: Summary of Key Research Findings

Mecanismo De Acción

The mechanism of action of 4-Pyridinecarboxamide, N-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

4-Pyridinecarboxamide, N-methyl- can be compared with other similar compounds such as isonicotinamide and nicotinamide:

Isonicotinamide: Similar structure but lacks the N-methyl group.

Nicotinamide: An isomer with the carboxamide group in the 3-position.

The uniqueness of 4-Pyridinecarboxamide, N-methyl- lies in its specific structural features and the resulting chemical and biological properties that differentiate it from its analogs.

Actividad Biológica

4-Pyridinecarboxamide, N-methyl- (also known as N-methylisonicotinamide) is a pyridine derivative with the molecular formula CHNO. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

4-Pyridinecarboxamide, N-methyl- features a carboxamide group attached to the fourth position of the pyridine ring along with a methyl group on the nitrogen atom. The structural uniqueness contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| IUPAC Name | N-methylpyridine-4-carboxamide |

| Solubility | Moderate in water |

| Stability | Stable under normal conditions |

The biological activity of 4-Pyridinecarboxamide, N-methyl- is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it has shown potential as an antimicrobial agent against various pathogens.

Antimicrobial Activity

Research indicates that 4-Pyridinecarboxamide, N-methyl- exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains.

- Case Study : A study evaluated the compound's antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 μM for E. coli, indicating moderate antibacterial activity .

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in human cell lines.

- Research Findings : A study reported that treatment with 4-Pyridinecarboxamide, N-methyl- resulted in a significant decrease in interleukin-6 (IL-6) levels in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

When compared to similar compounds such as isonicotinamide and nicotinamide, 4-Pyridinecarboxamide, N-methyl- exhibits distinct biological properties due to its specific structural modifications.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 4-Pyridinecarboxamide, N-methyl- | Moderate (MIC 32 μM) | Significant reduction in IL-6 levels |

| Isonicotinamide | Low | Minimal |

| Nicotinamide | Moderate | Variable |

Propiedades

IUPAC Name |

N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWAKFARFCNHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218554 | |

| Record name | 1-Methylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6843-37-4 | |

| Record name | 1-Methylisonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylisonicotinamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEV857ZE95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.